Phenanthrenes and derivatives
Phenanthrenes and their derivatives represent a diverse class of polycyclic aromatic hydrocarbons (PAHs) that have attracted significant attention in both academic research and industrial applications. These compounds are characterized by the presence of three fused benzene rings, forming a core structure that can be modified through various substitutions or functional groups, such as halides, alcohols, ethers, and carboxylic acids. Due to their unique structural features and chemical properties, phenanthrenes and derivatives find extensive applications in areas including but not limited to pharmaceuticals, agrochemicals, dye synthesis, and materials science.
In the pharmaceutical industry, certain derivatives of phenanthrene are used as intermediates or lead compounds for drug discovery, owing to their potential biological activities. For instance, they can exhibit anti-inflammatory, antioxidant, and antitumor properties. In agriculture, these compounds serve as precursors for herbicides and fungicides, thanks to their selective toxicity and stability in various environmental conditions. Additionally, phenanthrene derivatives play a crucial role in the production of synthetic dyes due to their vibrant colors and excellent light-fastness. Moreover, research into new materials based on phenanthrene derivatives is ongoing, exploring their potential use in photovoltaic devices and other advanced technologies.
The versatility of phenanthrenes and their derivatives makes them invaluable tools across multiple disciplines, driving further exploration and innovation in chemistry and related fields.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
9-Chloromethylphenanthrene | 951-05-3 | C15H11Cl |
![]() |
perylene-3-carbaldehyde | 35438-63-2 | C21H12O |
![]() |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- | 68572-88-3 | C20H21BO2 |
![]() |
14-bromotetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(17),2(7),3,5,9,11,13,15-octaen-8-one | 81-96-9 | C17H9BrO |
![]() |
3-(dibutylamino)-1-1,3-dichloro-6-(trifluoromethyl)phenanthren-9-ylpropan-1-ol | 69756-53-2 | C26H30NOF3Cl2 |
![]() |
2-Chlorophenanthrene | 24423-11-8 | C14H9Cl |
![]() |
3,10-Dibromoperylene | 85514-20-1 | C20H10Br2 |
![]() |
2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | 128-65-4 | C36H18N2O4 |
![]() |
Tetraphen-12(7H)-one | 109558-87-4 | C18H12O |
![]() |
Ethyl 6-oxo-6-(9-phenanthryl)hexanoate | 898752-90-4 | C22H22O3 |
Related Literature
-
Edith Dube,Njemuwa Nwaji,John Mack,Tebello Nyokong New J. Chem., 2018,42, 14290-14299
-
Abhishek Chaudhary,Syamantak Khan,Abhishek Gupta,Chayan Kanti Nandi New J. Chem., 2016,40, 4879-4883
-
Jana Eisermann,Andreas Kerth,Dariush Hinderberger RSC Adv., 2019,9, 18627-18640
-
Sha Chen,Hongwei Cheng,Yanbo Liu,Xiaolu Xiong,Qiangchao Sun,Qian Xu,Shenggang Li Phys. Chem. Chem. Phys., 2022,24, 28975-28983
-
5. Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysisC. H. Collett,J. McGregor Catal. Sci. Technol., 2016,6, 363-378
-
9. Kinetic and multidimensional profiling of accelerated degradation of oil sludge by biostimulation†Yijie Dong,Zhe Lang,Xian Kong,Diannan Lu,Zheng Liu Environ. Sci.: Processes Impacts, 2015,17, 763-774
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5